molecular formula C32H22O4 B14595360 2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] CAS No. 61078-05-5

2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]

Cat. No.: B14595360
CAS No.: 61078-05-5
M. Wt: 470.5 g/mol
InChI Key: RESHSTANEHRDET-UHFFFAOYSA-N
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Description

2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethyne (acetylene) linkage flanked by benzofuran rings substituted with methoxyphenyl groups. Its intricate structure allows for diverse chemical reactivity and potential utility in materials science, photochemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] typically involves multi-step organic reactions. One common approach is the coupling of 3-(2-methoxyphenyl)-1-benzofuran derivatives with acetylene precursors under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] stands out due to its benzofuran rings and methoxyphenyl substitutions, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in photochemistry and materials science .

Properties

CAS No.

61078-05-5

Molecular Formula

C32H22O4

Molecular Weight

470.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-[2-[3-(2-methoxyphenyl)-1-benzofuran-2-yl]ethynyl]-1-benzofuran

InChI

InChI=1S/C32H22O4/c1-33-25-15-7-3-11-21(25)31-23-13-5-9-17-27(23)35-29(31)19-20-30-32(22-12-4-8-16-26(22)34-2)24-14-6-10-18-28(24)36-30/h3-18H,1-2H3

InChI Key

RESHSTANEHRDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=CC=CC=C32)C#CC4=C(C5=CC=CC=C5O4)C6=CC=CC=C6OC

Origin of Product

United States

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